4-({[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide
Description
The compound 4-({[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide (hereafter referred to as the "target compound") features a benzenesulfonamide core linked via a methylene bridge to a pyrrolidin-2,5-dione (succinimide) ring substituted with a 2-fluorophenyl group. This structure combines sulfonamide pharmacophores with fluorinated aromatic and cyclic imide moieties, which are common in bioactive molecules targeting enzymes such as carbonic anhydrases or kinases .
Properties
IUPAC Name |
4-[[[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c18-13-3-1-2-4-15(13)21-16(22)9-14(17(21)23)20-10-11-5-7-12(8-6-11)26(19,24)25/h1-8,14,20H,9-10H2,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSRUSFBOCFLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2F)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrolidine-2,5-dione under specific conditions to form the dioxopyrrolidinyl intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Sulfonamides have historically been recognized for their antibacterial properties. The introduction of the dioxopyrrolidine moiety may enhance the efficacy of 4-({[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide against bacterial strains. Research has shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways .
Case Study:
In a study examining various sulfonamide derivatives, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
Recent investigations into the antitumor properties of sulfonamide derivatives have revealed promising results. The compound's structural features may allow it to interact with specific molecular targets involved in cancer cell proliferation.
Case Study:
A study published in Cancer Letters highlighted that sulfonamide derivatives exhibit cytotoxic effects on various cancer cell lines. The research indicated that the incorporation of dioxopyrrolidine enhances the compound's ability to induce apoptosis in cancer cells .
Anti-inflammatory Properties
Sulfonamides are also noted for their anti-inflammatory effects. The ability of this compound to inhibit inflammatory pathways could be beneficial in treating conditions such as rheumatoid arthritis.
Mechanism of Action:
The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) or lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators .
Potential Use in Neurological Disorders
Emerging research suggests that sulfonamide derivatives may possess neuroprotective properties. This application is particularly relevant for conditions like epilepsy and neurodegenerative diseases.
Case Study:
Investigations into related compounds have shown that certain sulfonamides can modulate neurotransmitter levels and exhibit anticonvulsant properties . This suggests a potential avenue for further research into this compound as a therapeutic agent in neurological contexts.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions that can be optimized for industrial production. Techniques such as continuous flow synthesis may enhance yield and purity .
| Synthesis Method | Description |
|---|---|
| Multi-step Reaction | Involves reactions between various intermediates including fluorophenylacetic acid and amines. |
| Continuous Flow Synthesis | Allows precise control over reaction conditions for better scalability and efficiency. |
Mechanism of Action
The mechanism of action of 4-({[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound’s activity is influenced by its substituents on both the benzenesulfonamide and pyrrolidinone rings. Key analogs and their structural differences are summarized below:
Key Observations:
- Fluorine vs.
- Hydrazone Modifications: Compound 4a introduces a butan-2-ylideneamino group, which may enhance metal-coordination properties, favoring interactions with zinc-containing enzymes like carbonic anhydrases.
- Biphenyl Hybrids : Maleimide–succinimide derivatives (e.g., compound 3 ) demonstrate anticancer activity via interactions with AKT1 and CDK2 proteins, suggesting that extending aromatic systems (e.g., biphenyl) improves target engagement.
Anticancer Activity
- Compound 3 (IC₅₀ ~15 µM against MCF-7 cells) shows that substituting the pyrrolidinone with benzohydrazide enhances cytotoxicity. Molecular docking reveals hydrogen bonding with AKT1 (−16.112 kcal/mol affinity), indicating the importance of hydrogen-bond donors/acceptors in the succinimide ring.
Enzyme Inhibition
- Hydrazone derivatives (e.g., 4a ) inhibit carbonic anhydrases via the sulfonamide group (a known zinc-binding motif) and hydrazone linker.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Chlorine substituents (e.g., in compound 4b ) may slow oxidative metabolism, whereas the target’s fluorine could improve stability against CYP450 enzymes.
Biological Activity
4-({[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes current research findings, including structure-activity relationships (SAR), antimicrobial efficacy, and potential therapeutic implications.
The compound has the molecular formula C17H16FN3O4S and a molecular weight of 373.39 g/mol. Its structure features a benzenesulfonamide moiety linked to a pyrrolidine derivative, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluoroaryl-substituted compounds demonstrate enhanced antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| MA-1156 | 15 | 12 µM |
| MA-1115 | 16 | 16 µM |
| Control | DMSO | N/A |
The introduction of fluorine into the phenyl group has been shown to enhance the activity of these compounds. For example, MA-0944 exhibited increased antimicrobial potency with a MIC of 12–16 µM when fluorinated .
Antitumor Activity
In addition to antimicrobial properties, preliminary studies suggest that this compound may possess antitumor activity. Research on related benzimidazole derivatives indicates that modifications in the molecular structure can lead to significant inhibition of cancer cell proliferation. For instance, compounds with similar structural motifs have been shown to inhibit DNA-dependent enzymes, suggesting a mechanism of action that could be relevant for cancer therapy .
Table 2: Antitumor Activity Data
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF7 | 15 |
| Target Compound | A549 | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of the dioxopyrrolidine moiety is crucial for enhancing both antimicrobial and antitumor activities. The fluorophenyl group appears to play a significant role in increasing lipophilicity and cellular uptake, facilitating greater biological efficacy.
Key Findings:
- Fluorination : The introduction of fluorine enhances activity against Gram-positive bacteria.
- Pyrrolidine Structure : Essential for maintaining biological activity; modifications can lead to decreased efficacy.
- Sulfonamide Group : Contributes to the overall stability and solubility of the compound.
Case Studies
A recent study investigated the effects of similar compounds on biofilm formation in Staphylococcus aureus. The results indicated that certain derivatives significantly reduced biofilm biomass compared to untreated controls, highlighting their potential as therapeutic agents in managing biofilm-associated infections .
Q & A
Q. What are the critical steps in synthesizing 4-({[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions starting from fluorophenyl and sulfonamide precursors. Key considerations include:
- Temperature and pH control : Reaction intermediates (e.g., pyrrolidinone derivatives) require precise temperature modulation (e.g., 60–80°C) to avoid side reactions like hydrolysis or dimerization .
- Purification : High-Performance Liquid Chromatography (HPLC) is used to isolate intermediates, with gradient elution (e.g., acetonitrile/water) to resolve structurally similar byproducts .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) confirm structural integrity, with deuterated DMSO as a solvent for solubility and peak resolution .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability?
- HPLC-PDA : Detects impurities at trace levels (≤0.1%) using photodiode array detection, with retention time matching against reference standards .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature applications .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and polymorphic forms .
Advanced Research Questions
Q. How can computational modeling predict and enhance the biological activity of this compound?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., sulfonamide group) for target binding .
- Molecular Dynamics (MD) Simulations : Predict binding kinetics with enzymes (e.g., carbonic anhydrase), with trajectory analysis to optimize substituent placement for affinity .
- QSAR Models : Correlate structural descriptors (e.g., Hammett constants for fluorophenyl groups) with inhibitory activity, guiding iterative synthesis .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Orthogonal Assays : Use enzyme inhibition assays (e.g., fluorescence-based) alongside cellular viability tests to distinguish direct target effects from off-target cytotoxicity .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo studies .
- Crystallographic Studies : Compare ligand-bound vs. unbound enzyme structures to validate hypothesized binding modes .
Q. How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?
- Continuous-Flow Reactors : Enable precise control of residence time (e.g., 10–15 min) and mixing efficiency, reducing side reactions (e.g., oxidation of the pyrrolidinone ring) .
- Design of Experiments (DoE) : Optimizes parameters (temperature, stoichiometry) via response surface methodology, ensuring >90% yield reproducibility .
Methodological Challenges and Solutions
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers, with mobile phases like hexane/isopropanol .
- Asymmetric Catalysis : Employ palladium-catalyzed amination with chiral ligands (e.g., BINAP) to achieve enantiomeric excess (ee) >95% .
Q. How do structural modifications impact solubility and bioavailability?
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxylate) to the benzenesulfonamide moiety, reducing logP from 3.2 to 2.1 for improved aqueous solubility .
- Salt Formation : Co-crystallize with counterions (e.g., sodium or meglumine) to enhance dissolution rates in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
